molecular formula C10H15NO B027080 3-[1-[Di(methyl-d3)amino]ethyl]phenol CAS No. 194930-03-5

3-[1-[Di(methyl-d3)amino]ethyl]phenol

Cat. No.: B027080
CAS No.: 194930-03-5
M. Wt: 171.27 g/mol
InChI Key: GQZXRLWUYONVCP-XERRXZQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle deuterated compounds, and the product is purified using techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[1-[Di(methyl-d3)amino]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442016
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194930-03-5
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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